3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
CAS No.: 915923-66-9
Cat. No.: VC2466837
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915923-66-9 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 3-(cyclopropanecarbonylamino)-4-methylbenzoic acid |
| Standard InChI | InChI=1S/C12H13NO3/c1-7-2-3-9(12(15)16)6-10(7)13-11(14)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | STZOVMPEFUHQCM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CC2 |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CC2 |
Introduction
3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid is a synthetic organic compound with the chemical formula C12H13NO3 and a molecular weight of 219.24 g/mol. It is identified by the CAS number 915923-66-9. This compound is a derivative of benzoic acid, modified with a cyclopropylcarbonyl group attached to the amino group at the third position and a methyl group at the fourth position of the benzene ring.
Synthesis and Applications
The synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid typically involves the reaction of 3-amino-4-methylbenzoic acid with cyclopropanecarboxylic acid or its derivatives. This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique structural features.
Research Findings
Research on 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid is limited, but it is recognized for its potential in medicinal chemistry. The cyclopropylcarbonyl group can contribute to the biological activity of the compound by influencing its pharmacokinetic properties. Studies involving similar compounds suggest that modifications to the benzoic acid scaffold can lead to compounds with interesting biological activities, such as antimicrobial or anti-inflammatory effects.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume